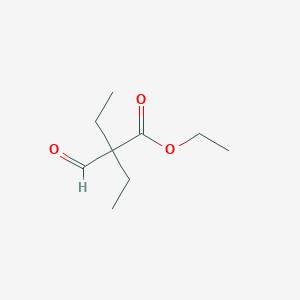
Ethyl 2-ethyl-2-formylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-2-formylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that includes an ethyl group and a formyl group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-2-formylbutanoate typically involves the esterification of 2-ethyl-2-formylbutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires elevated temperatures to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-2-formylbutanoate undergoes several types of chemical
Properties
CAS No. |
84393-09-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-formylbutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-9(5-2,7-10)8(11)12-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
LURAMQWEUZQWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















